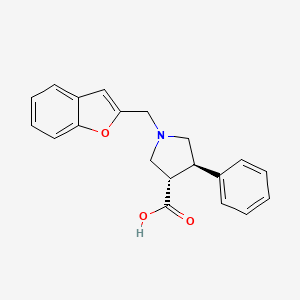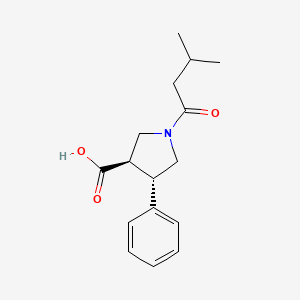
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamide compounds and is commonly referred to as ACPD. ACPD has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of ACPD is not fully understood, but it is believed to act as an agonist of metabotropic glutamate receptors (mGluRs). mGluRs are G protein-coupled receptors that are involved in various physiological processes, including synaptic transmission, learning, and memory. ACPD has been shown to activate mGluRs, leading to the modulation of various signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, ACPD has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD has several advantages for lab experiments. It is a potent and selective agonist of mGluRs, making it an excellent tool for studying the function of these receptors. ACPD is also stable and can be easily synthesized, making it readily available for use in experiments. However, ACPD has some limitations, including its potential toxicity and the lack of selectivity for specific mGluR subtypes.
Zukünftige Richtungen
There are several future directions for research on ACPD. One area of interest is the development of more selective and potent mGluR agonists. Another area of interest is the investigation of the potential therapeutic applications of ACPD in various diseases, including neurodegenerative disorders, pain, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of ACPD and its effects on various signaling pathways.
Synthesemethoden
The synthesis of ACPD involves a multi-step process that begins with the reaction of cyclopropanecarbonyl chloride and 2-adamantylmethylamine. This reaction yields the intermediate product, 2-adamantylmethyl cyclopropanecarbamate, which is then reacted with pyrrolidine-2-carboxylic acid to produce ACPD. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. ACPD has also been studied for its potential use in the treatment of epilepsy, pain, and addiction. Additionally, ACPD has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(2S)-N-(2-adamantylmethyl)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-19(18-2-1-5-22(18)20(24)14-3-4-14)21-11-17-15-7-12-6-13(9-15)10-16(17)8-12/h12-18H,1-11H2,(H,21,23)/t12?,13?,15?,16?,17?,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEFSBDSKZTIEV-FLWRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C(=O)NCC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2CC2)C(=O)NCC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
![(3aR,7aS)-N-[1-(1-phenylethyl)pyrazol-4-yl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxamide](/img/structure/B7338586.png)

![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)

![(3S)-N-cyclopropyl-2-[(1-methylpyrrol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338628.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-methylpropyl)pyrazole-3-carboxamide](/img/structure/B7338644.png)
![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![2-(4-fluorophenyl)-1-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7338664.png)
